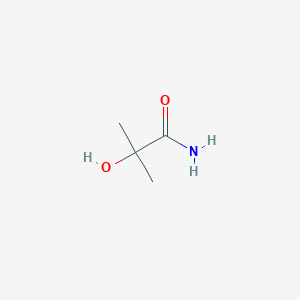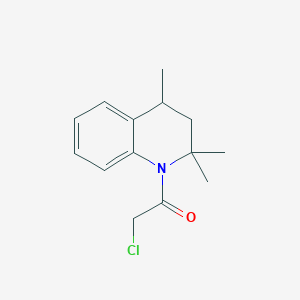
Lead molybdenum chromate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lead molybdenum chromate (LMC) is a type of inorganic compound that has attracted attention due to its unique properties. It is a yellow pigment that is used in various industrial applications, including coatings, plastics, and ceramics. LMC has been found to have significant anti-corrosive properties, making it an ideal material for use in harsh environments. In
Wirkmechanismus
The mechanism of action of Lead molybdenum chromate is not fully understood, but it is believed to involve the formation of a protective layer on the surface of the metal. This layer prevents the metal from coming into contact with the corrosive environment, thus preventing degradation. Lead molybdenum chromate has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical and Physiological Effects:
Lead molybdenum chromate has been found to have low toxicity and is not considered to be harmful to humans or the environment. However, it should be handled with care due to its potential to cause skin and eye irritation. In terms of its physiological effects, Lead molybdenum chromate has been found to have anti-inflammatory properties and has been investigated for its potential to treat inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Lead molybdenum chromate in lab experiments is its anti-corrosive properties, which can help to protect equipment and materials from degradation. Additionally, Lead molybdenum chromate is relatively easy to synthesize and is readily available. However, one limitation of using Lead molybdenum chromate is its potential to cause skin and eye irritation, which may require special handling procedures.
Zukünftige Richtungen
There are several potential future directions for research on Lead molybdenum chromate. One area of interest is the development of new synthesis methods that can improve the purity and quality of the pigment. Additionally, Lead molybdenum chromate's antimicrobial properties make it a promising candidate for use in medical applications, such as wound dressings and implant coatings. Further research is also needed to fully understand the mechanism of action of Lead molybdenum chromate and its potential to treat inflammatory diseases.
Synthesemethoden
The synthesis of Lead molybdenum chromate involves the reaction of lead chromate and ammonium molybdate in an aqueous solution. The resulting precipitate is then washed and dried to produce the yellow pigment. The purity and quality of Lead molybdenum chromate can be improved by adjusting the reaction conditions, such as the pH and temperature.
Wissenschaftliche Forschungsanwendungen
Lead molybdenum chromate has been extensively studied for its anti-corrosive properties, as it can protect metals from degradation in harsh environments. It has also been investigated as a potential material for use in solar cells and catalysis. Additionally, Lead molybdenum chromate has been found to have antimicrobial properties, making it a promising candidate for use in medical applications.
Eigenschaften
CAS-Nummer |
12709-98-7 |
|---|---|
Produktname |
Lead molybdenum chromate |
Molekularformel |
Cr2Mo2O11Pb2-12 |
Molekulargewicht |
886 g/mol |
IUPAC-Name |
chromium(3+);lead(2+);molybdenum;oxygen(2-) |
InChI |
InChI=1S/2Cr.2Mo.11O.2Pb/q2*+3;;;11*-2;2*+2 |
InChI-Schlüssel |
UJSWIHIDDYYLJD-UHFFFAOYSA-N |
SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |
Kanonische SMILES |
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Cr+3].[Cr+3].[Mo].[Mo].[Pb+2].[Pb+2] |
Synonyme |
LEADMOLYBDENUMCHROMATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



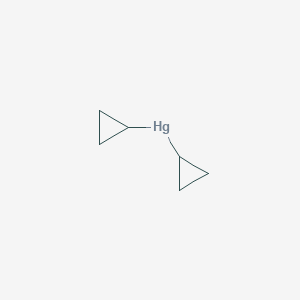



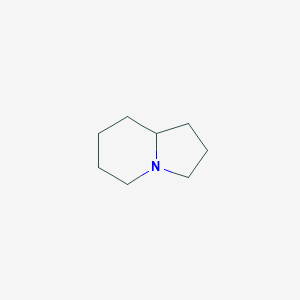
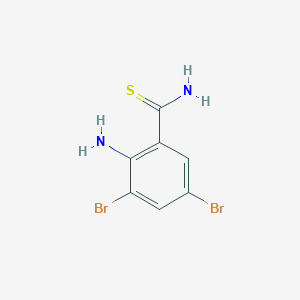
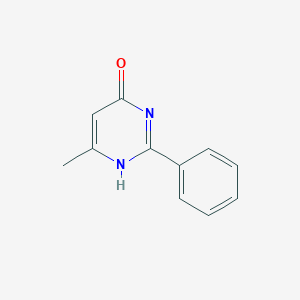
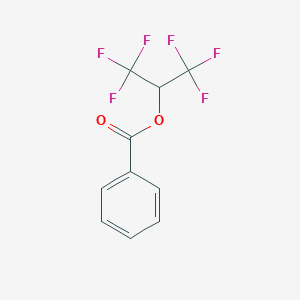
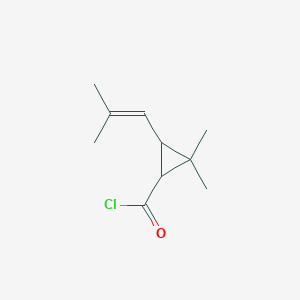

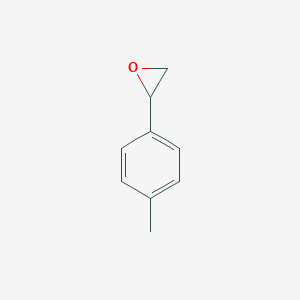
![2-Phenylindeno[2,1-b]pyran](/img/structure/B79246.png)
